molecular formula C14H15BrN2O B6598682 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole CAS No. 180637-93-8

5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole

Cat. No.: B6598682
CAS No.: 180637-93-8
M. Wt: 307.19 g/mol
InChI Key: BUGZSUUATXLOIH-CYBMUJFWSA-N
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Description

5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of a bromine atom at the 5-position and a 1-methylpyrrolidine-2-carbonyl group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole typically involves the reaction of 5-bromoindole with (2R)-1-methylpyrrolidine-2-carbonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the bromine atom and the 1-methylpyrrolidine-2-carbonyl group in 5-bromo-3-[(2R)-1-methylpyrrolidine-2-carbonyl]-1H-indole makes it unique. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(5-bromo-1H-indol-3-yl)-[(2R)-1-methylpyrrolidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c1-17-6-2-3-13(17)14(18)11-8-16-12-5-4-9(15)7-10(11)12/h4-5,7-8,13,16H,2-3,6H2,1H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGZSUUATXLOIH-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(=O)C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1C(=O)C2=CNC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301165925
Record name Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180637-93-8
Record name Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180637-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (5-bromo-1H-indol-3-yl)(1-methyl-2-pyrrolidinyl)-, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301165925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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